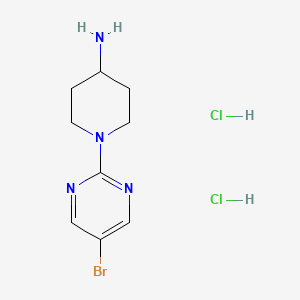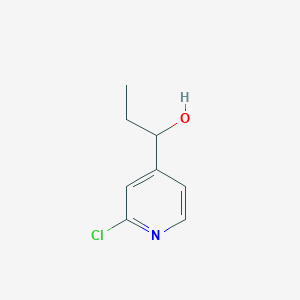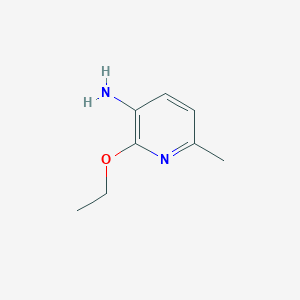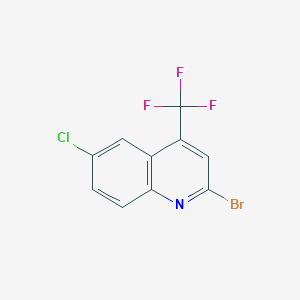
2-Bromo-6-chloro-4-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H4BrClF3N . It is used in scientific research .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2nd position with a bromo group, at the 6th position with a chloro group, and at the 4th position with a trifluoromethyl group .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” is 310.5 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Photophysics
- New Quinoline Derivatives : The synthesis of new quinoline derivatives, including 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, was achieved starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines. These compounds exhibited strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating potential applications in biomolecular binding and photophysics (Bonacorso et al., 2018).
Antimicrobial and Antimalarial Applications
- Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were synthesized and screened for antimicrobial and antimalarial activity, showcasing the potential use of these compounds in medicinal chemistry (Parthasaradhi et al., 2015).
Material Science and Liquid Crystals
- Liquid Crystal Synthesis : Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines were synthesized and evaluated as liquid crystals. These compounds demonstrated unique properties like nematic mesophase, highlighting their potential in material science applications (Rodrigues et al., 2019).
Chemical Transformations and Functionalization
- Chemical Transformation Studies : Research on 4-(Trifluoromethyl)quinoline derivatives revealed various chemical transformations, including the creation of 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into other functionalized compounds. This indicates a broad scope for chemical synthesis and drug design applications (Lefebvre et al., 2003).
Structural Analysis
- X-Ray Structure Analysis : The structure of 3-bromomethyl-2-chloro-quinoline was analyzed using X-ray crystallography. This kind of structural analysis is crucial for understanding molecular interactions and designing new compounds (Kant et al., 2010).
Molecular Docking and Bio-Interactions
- Molecular Docking Studies : The synthesis and photophysical properties of hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline systems were studied, including DNA/HSA bio-interactions and molecular docking. These studies are vital for drug discovery and understanding molecular interactions (Kappenberg et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHGYHVQUTOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-(trifluoromethyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

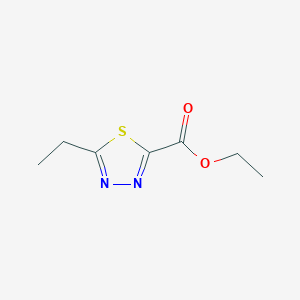
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)
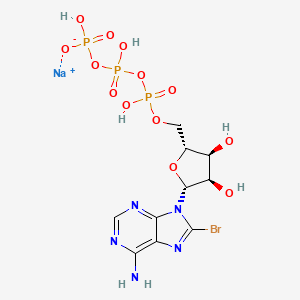
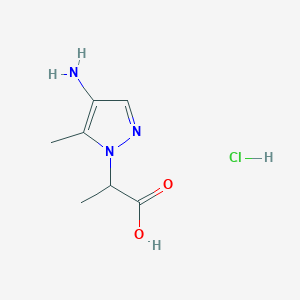
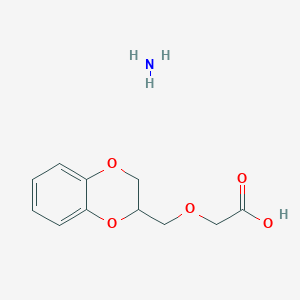

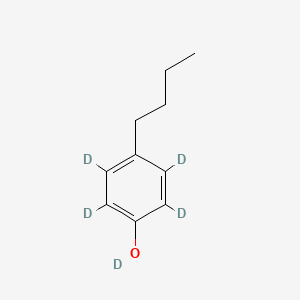
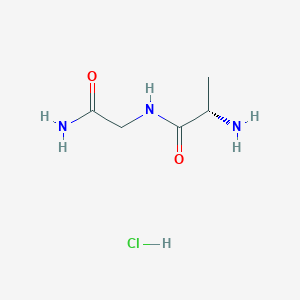
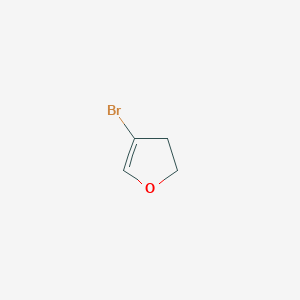
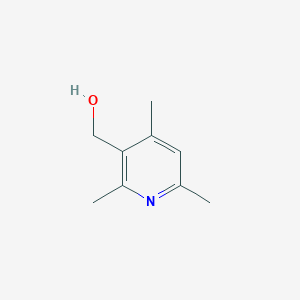
![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)
